molecular formula C13H19NO3 B13602237 (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine

(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine

Cat. No.: B13602237
M. Wt: 237.29 g/mol
InChI Key: JYSJLPJDIUWEAP-UHFFFAOYSA-N
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Description

(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine: is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,3,4-trimethoxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the cyclopropyl ring or the methanamine moiety, potentially leading to ring-opening or amine reduction products.

    Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines and ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3

InChI Key

JYSJLPJDIUWEAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC2CN)OC)OC

Origin of Product

United States

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